3-O-Benzyl 17β-Estradiol-d3 17-Acetate 3-O-Benzyl 17β-Estradiol-d3 17-Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209663
InChI:
SMILES:
Molecular Formula: C₂₇H₂₉D₃O₃
Molecular Weight: 407.56

3-O-Benzyl 17β-Estradiol-d3 17-Acetate

CAS No.:

Cat. No.: VC0209663

Molecular Formula: C₂₇H₂₉D₃O₃

Molecular Weight: 407.56

* For research use only. Not for human or veterinary use.

3-O-Benzyl 17β-Estradiol-d3 17-Acetate -

Specification

Molecular Formula C₂₇H₂₉D₃O₃
Molecular Weight 407.56

Introduction

Chemical Structure and Properties

Structural Characterization

3-O-Benzyl 17β-Estradiol-d3 17-Acetate is a synthetic derivative of estradiol, which is a principal estrogen hormone in humans. The compound features several key structural modifications that distinguish it from natural estradiol. These include the addition of a benzyl group at the 3-position oxygen, creating an ether linkage that alters the compound's polarity and receptor interactions. Additionally, the compound contains three deuterium atoms (stable hydrogen isotopes) at the 17β position and an acetate ester group at the same carbon. These modifications create a unique molecular entity that retains some structural similarities to estradiol while introducing features that make it valuable for specialized research applications.

The benzyl group provides protection for the phenolic hydroxyl group of the A-ring, which is a common structural modification in estradiol derivatives designed for research purposes. This protection helps to modulate the compound's interactions with biological systems and can affect its binding affinity to estrogen receptors.

Physical and Chemical Properties

3-O-Benzyl 17β-Estradiol-d3 17-Acetate belongs to the steroid hormone classification and is structurally related to natural estrogens like estradiol. While specific physical property data for this exact compound is limited in available literature, its properties can be inferred from similar estradiol derivatives.

For comparative understanding, related compounds such as estradiol benzoate exhibit specific physical characteristics. Estradiol benzoate appears as an almost white crystalline powder or colorless crystals that demonstrate polymorphism, with a melting point between 191–196°C. It exhibits very limited solubility in water, slight solubility in ethanol and diethyl ether, and better solubility in dioxane and dichloromethane .

The addition of the benzyl group at the 3-position in 3-O-Benzyl 17β-Estradiol-d3 17-Acetate likely increases its lipophilicity compared to unmodified estradiol, potentially enhancing its ability to cross cellular membranes while affecting its solubility profile in various solvents.

Molecular Data

The molecular information for 3-O-Benzyl 17β-Estradiol-d3 17-Acetate provides essential reference data for researchers working with this compound. The key molecular parameters are summarized in the following table:

ParameterValue
Molecular FormulaC27H29D3O3
Molecular Weight407.56
Product ClassificationStable Isotope Labeled
Product FormatNeat

The presence of deuterium (D3) represents a critical feature of this compound, as these stable isotopes of hydrogen contain one proton and one neutron, providing a distinct mass signature that enables tracking through various biological and chemical processes .

Synthesis and Production

Manufacturing Considerations

The production of 3-O-Benzyl 17β-Estradiol-d3 17-Acetate for research purposes requires specialized expertise and equipment. This compound appears to be typically made to order rather than kept in regular inventory, suggesting small-scale production aligned with specific research needs .

Several important manufacturing considerations apply to this compound:

  • Quality control measures, including analytical verification of structure and purity

  • Proper handling and storage conditions to maintain compound stability

  • Regulatory compliance, as the compound may be subject to restrictions requiring additional documentation

  • Potential classification as a controlled product, necessitating documentation to meet relevant regulations

These manufacturing considerations highlight the specialized nature of this compound and its targeted production for specific research applications.

Classification and Related Compounds

Relationship to Estradiol

3-O-Benzyl 17β-Estradiol-d3 17-Acetate is fundamentally a synthetic derivative of estradiol, which is a principal estrogen hormone in humans. The relationship between this compound and natural estradiol provides context for understanding its potential biochemical interactions and research applications.

Natural estradiol (17β-estradiol) plays crucial roles in reproductive development and function, particularly in females. It features a characteristic four-ring steroid structure with specific hydroxyl groups at the 3 and 17β positions that are essential for receptor binding. The modifications present in 3-O-Benzyl 17β-Estradiol-d3 17-Acetate maintain the core steroid structure while introducing targeted changes that alter its physicochemical properties and potential biological activities.

Reported impurities in commercial estradiol preparations can include related compounds such as estra-1,3,5(10),9(11)-tetraene-3,17β-diol, 17α-estradiol (an epimer), estrone, and 4-methylestra-1,3,5(10)-triene-3,17β-diol . These related structures highlight the structural diversity within the estradiol family and provide context for understanding the specificity of 3-O-Benzyl 17β-Estradiol-d3 17-Acetate.

Comparison with Other Estrogen Derivatives

Numerous estradiol derivatives exist, each with specific modifications that alter their properties and applications. The following table compares 3-O-Benzyl 17β-Estradiol-d3 17-Acetate with other structurally related compounds:

CompoundKey ModificationsPrimary Applications
3-O-Benzyl 17β-Estradiol-d3 17-AcetateBenzyl group at 3-position, deuterium at 17β, acetate at 17βResearch tool, metabolic tracking
Estradiol (17β-estradiol)None (parent compound)Hormone therapy, research
Estradiol benzoateBenzoate ester at 3-positionHormone therapy
ent-17β-EstradiolEnantiomer of natural estradiolNeuroprotectant research, antioxidant research

These structural relationships illustrate how specific modifications to the estradiol scaffold can generate compounds with distinct research utilities and potential biological activities. The deuterium labeling in 3-O-Benzyl 17β-Estradiol-d3 17-Acetate particularly distinguishes it from other derivatives, enabling its specialized application in metabolic tracking studies.

Biochemical Interactions

Mechanism of Action

The mechanism of action for 3-O-Benzyl 17β-Estradiol-d3 17-Acetate primarily involves its interaction with estrogen receptors, similar to other estradiol derivatives. While specific binding data for this exact compound is limited in available literature, its mechanism likely follows patterns established for related estrogen compounds.

The general mechanism typically includes:

  • Passive diffusion through cellular membranes

  • Binding to estrogen receptors (primarily ERα and ERβ)

  • Inducing conformational changes in the receptor structure

  • Facilitating receptor dimerization

  • Promoting binding to estrogen response elements (EREs) in DNA

  • Recruiting co-regulatory proteins

  • Modulating gene transcription

The specific structural modifications in 3-O-Benzyl 17β-Estradiol-d3 17-Acetate likely influence its receptor binding profile. The benzyl group at the 3-position and the acetate at the 17β position may affect how the compound interacts with estrogen receptors, potentially altering its affinity, selectivity, and downstream biological effects compared to unmodified estradiol.

Research Applications

Pharmacokinetic Studies

3-O-Benzyl 17β-Estradiol-d3 17-Acetate offers significant value in pharmacokinetic research due to its deuterium labeling. The presence of three deuterium atoms (D3) at the 17β position creates a unique mass signature that can be distinguished from endogenous compounds, enabling precise tracking in complex biological matrices.

Key applications in pharmacokinetic research include:

  • Studying absorption, distribution, metabolism, and excretion (ADME) profiles

  • Investigating biotransformation pathways

  • Determining half-life and clearance rates

  • Identifying metabolites and their formation kinetics

This deuterium labeling provides distinct advantages for mass spectrometry-based detection and quantification, as the isotopically labeled compound can be readily distinguished from endogenous estrogens and related metabolites.

Metabolic Tracking

One of the most valuable applications of 3-O-Benzyl 17β-Estradiol-d3 17-Acetate is in metabolic tracking studies. The deuterium labeling allows researchers to follow the compound through various biological transformations and metabolic pathways.

Researchers can use this compound to:

  • Investigate metabolic pathways specific to estradiol derivatives

  • Study the kinetics of particular biotransformation reactions

  • Identify novel metabolites

  • Examine tissue-specific metabolism patterns

By tracking the deuterium label through various metabolic transformations, researchers can gain insights into how estradiol derivatives are processed in biological systems, which has implications for understanding hormone metabolism, drug development, and potential therapeutic applications.

Analytical Standards

3-O-Benzyl 17β-Estradiol-d3 17-Acetate serves as an important analytical standard in various research contexts. Its well-defined structure and isotopic labeling make it valuable for:

  • Method development and validation

  • Calibration of analytical instruments

  • Quality control in analytical procedures

  • Reference standards in metabolomic studies

The compound is available commercially in neat form, suggesting its use as a high-purity analytical standard . This application is particularly important in regulatory, forensic, and pharmaceutical research settings where precise quantification of estradiol and its derivatives is required.

Analytical Methods

Detection and Quantification Techniques

Several analytical techniques are employed for the detection and quantification of 3-O-Benzyl 17β-Estradiol-d3 17-Acetate in various matrices. The primary methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for detecting deuterium-labeled compounds due to their distinctive mass signatures

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be used after derivatization to improve volatility

  • High-Performance Liquid Chromatography (HPLC): Often coupled with various detection methods for separation and quantification

These techniques allow researchers to detect and quantify 3-O-Benzyl 17β-Estradiol-d3 17-Acetate in various samples, from pure standards to complex biological matrices. The deuterium labeling provides a distinct advantage for mass spectrometry-based detection, creating a unique isotopic pattern that can be distinguished from unlabeled compounds.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3-O-Benzyl 17β-Estradiol-d3 17-Acetate. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the positions of various functional groups and confirmation of deuterium incorporation

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns that help verify structure

  • Infrared (IR) Spectroscopy: Identifies functional groups such as the acetate ester and aromatic rings

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the chromophores present in the molecule

These spectroscopic methods, often used in combination, provide complementary information that allows researchers to confirm the identity, purity, and structural integrity of 3-O-Benzyl 17β-Estradiol-d3 17-Acetate for research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator